molecular formula C12H18ClNO2S B14683970 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride CAS No. 31634-10-3

4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride

Cat. No.: B14683970
CAS No.: 31634-10-3
M. Wt: 275.80 g/mol
InChI Key: OQGITBJYKUTLHJ-UHFFFAOYSA-N
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Description

4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is a chemical compound that features a morpholine ring, a thienyl group, and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride typically involves the condensation of morpholine with a thienyl-substituted butanone. The reaction is often catalyzed by Lewis acids under controlled conditions to ensure high yield and purity . The key steps include:

    Condensation Reaction: Morpholine reacts with a thienyl-substituted butanone in the presence of a Lewis acid catalyst.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholino-1-(2-thienyl)-1-butanone hydrochloride
  • 4-Morpholino-1-(4-thienyl)-1-butanone hydrochloride

Uniqueness

4-Morpholino-1-(3-thienyl)-1-butanone hydrochloride is unique due to the position of the thienyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Properties

CAS No.

31634-10-3

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

IUPAC Name

4-morpholin-4-yl-1-thiophen-3-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C12H17NO2S.ClH/c14-12(11-3-9-16-10-11)2-1-4-13-5-7-15-8-6-13;/h3,9-10H,1-2,4-8H2;1H

InChI Key

OQGITBJYKUTLHJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(=O)C2=CSC=C2.Cl

Origin of Product

United States

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